1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium
CAS No.: 670223-02-6
Cat. No.: VC16827216
Molecular Formula: C13H11N2+
Molecular Weight: 195.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670223-02-6 |
|---|---|
| Molecular Formula | C13H11N2+ |
| Molecular Weight | 195.24 g/mol |
| IUPAC Name | 1-phenyl-7H-cyclopenta[c]pyridazin-1-ium |
| Standard InChI | InChI=1S/C13H11N2/c1-2-6-12(7-3-1)15-13-8-4-5-11(13)9-10-14-15/h1-7,9-10H,8H2/q+1 |
| Standard InChI Key | BKJJWIZALJHJBC-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC2=C1[N+](=NC=C2)C3=CC=CC=C3 |
Introduction
Structural and Electronic Characteristics of Pyridazinium-Based Systems
Pyridazinium salts, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and a positive charge, exhibit distinct electronic properties due to their electron-deficient nature . The fusion of a cyclopentane ring at the [c] position introduces strain and conformational rigidity, as observed in related fused systems like furo[2,3-c]naphthyridines . In 1-phenyl-7H-cyclopenta[c]pyridazin-1-ium, the phenyl group at position 1 likely induces steric effects and modulates electron distribution through resonance.
Crystallographic studies of analogous complexes, such as Cu(II) chloride structures with pyridinium ligands, reveal bond lengths of 2.23–2.24 Å for Cu–Cl interactions and dihedral angles exceeding 80° between aromatic rings . These metrics suggest that the cyclopenta[c]pyridazin-1-ium core may adopt a non-planar geometry, with the cyclopentane ring enforcing a puckered conformation. The cationic nitrogen in the pyridazine ring facilitates ionic interactions, a feature exploited in ionic liquids and supramolecular assemblies .
Synthetic Strategies for Fused Pyridazinium Salts
Cyclization and Ring-Fusion Techniques
The synthesis of fused pyridazinium systems often involves cyclization reactions or Smiles rearrangements. For example, furo[2,3-c]-2,7-naphthyridines are synthesized via alkoxyacetamide cyclization, with competing pathways leading to either fused heterocycles or diamino derivatives . Applying similar methods to 1-phenyl-7H-cyclopenta[c]pyridazin-1-ium could involve:
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Quaternization of Pyridazine Precursors: Alkylation of pyridazine at nitrogen using benzyl halides or arylating agents.
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Cyclopentane Ring Formation: Intramolecular cyclization of substituted pyridazines with pendant alkyl chains, potentially using microwave-assisted conditions to enhance reaction efficiency .
Microwave-Assisted and Solvent-Free Approaches
Recent advances in solvent-free microwave synthesis, as demonstrated for bis-pyrazolo[3,4-b:4',3'-e]pyridines, offer a template for optimizing yields and reducing reaction times . For instance, irradiating a mixture of 5-aminopyrazole and aryl aldehydes at 250°C under solvent-free conditions produces fused heterocycles in >75% yield . Adapting these conditions to pyridazine derivatives could streamline the synthesis of 1-phenyl-7H-cyclopenta[c]pyridazin-1-ium.
Physicochemical Properties and Characterization
Spectroscopic Data
While direct NMR or MS data for 1-phenyl-7H-cyclopenta[c]pyridazin-1-ium are unavailable, related pyridazinium salts exhibit distinct spectral signatures:
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1H NMR: Aromatic protons in pyridazinium rings resonate at δ 7.2–8.5 ppm, with deshielding effects from the cationic nitrogen .
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13C NMR: Quaternary carbons adjacent to nitrogen atoms appear near δ 140–150 ppm .
Thermal Stability and Solubility
Fused pyridazinium salts typically display high melting points (>200°C) due to ionic lattice interactions . The phenyl substituent may enhance solubility in organic solvents like dichloromethane or THF, as seen in triazolopyridinone derivatives .
Comparative Analysis with Related Heterocycles
Future Research Directions
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Crystallographic Studies: Resolving the single-crystal structure to confirm bond angles and packing motifs.
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Synthetic Optimization: Exploring microwave-assisted protocols to improve yield and purity.
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Biological Screening: Evaluating antimicrobial and anticancer activities in vitro.
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Electronic Properties: Measuring fluorescence quantum yields and electrochemical behavior.
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